molecular formula C8H7Cl2NO B13665714 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone

1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone

Cat. No.: B13665714
M. Wt: 204.05 g/mol
InChI Key: HUYYVJHFINNWMW-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone typically involves the chlorination of 2-methylpyridine followed by acylation. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine gas, acetyl chloride, aluminum chloride, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atoms and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition or activation of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

1-(4,6-Dichloro-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:

The presence of chlorine atoms in this compound makes it unique, enhancing its reactivity and potential for various applications.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(4,6-dichloro-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4-8(5(2)12)6(9)3-7(10)11-4/h3H,1-2H3

InChI Key

HUYYVJHFINNWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)C

Origin of Product

United States

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